REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[O:8][C:7]2=[C:9](C(O)=O)[S:10][C:11](C(O)=O)=[C:6]2[O:5][CH2:4]1.C(OCC)(=O)C>CN(C)C(=O)C.N1C2C(=CC=CC=2)C=CC=1>[O:8]1[CH:3]([CH2:2][OH:1])[CH2:4][O:5][C:6]2=[CH:11][S:10][CH:9]=[C:7]12
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Name
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2-Hydroxymethyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
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Quantity
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48 g
|
Type
|
reactant
|
Smiles
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OCC1COC=2C(O1)=C(SC2C(=O)O)C(=O)O
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Name
|
Cu2Cr2O7
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Quantity
|
8.6 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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N1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
This mixture was subsequently stirred for 2 hours at 150° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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after which it was cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration
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Type
|
WASH
|
Details
|
the filtrate washed with acidic water
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed after which pure (2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-yl)-methanol
|
Type
|
CUSTOM
|
Details
|
was isolated by vacuum distillation (115-120° C.; 0.05 mm Hg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O1C=2C(OCC1CO)=CSC2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |